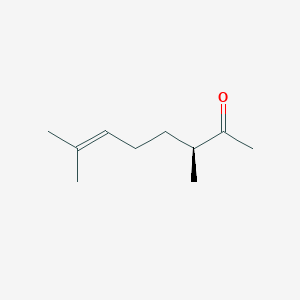
6-Octen-2-one, 3,7-dimethyl-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octen-2-one, 3,7-dimethyl-, (3S)-, also known as (S)-(+)-Citronellal, is an organic compound with the molecular formula C10H18O. It is a monoterpenoid and a key intermediate in the biosynthesis of several terpenes and terpenoids. This compound is known for its pleasant citrus-like aroma and is commonly found in essential oils of plants such as citronella, lemongrass, and lemon eucalyptus.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Citral: One common method for synthesizing (S)-(+)-Citronellal involves the hydrogenation of citral (3,7-dimethyl-2,6-octadienal) using a chiral catalyst. This process selectively reduces the double bonds in citral to form (S)-(+)-Citronellal.
Isomerization of Geraniol: Another method involves the isomerization of geraniol (3,7-dimethyl-2,6-octadien-1-ol) under acidic conditions to produce (S)-(+)-Citronellal.
Industrial Production Methods: Industrial production of (S)-(+)-Citronellal typically involves the extraction of essential oils from plants followed by fractional distillation to isolate the desired compound. Additionally, biotechnological methods using engineered microorganisms to produce (S)-(+)-Citronellal from simple sugars are being explored for large-scale production.
Types of Reactions:
Oxidation: (S)-(+)-Citronellal can undergo oxidation reactions to form citronellic acid or citronellol.
Reduction: Reduction of (S)-(+)-Citronellal can yield dihydrocitronellal.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Citronellic acid, Citronellol
Reduction: Dihydrocitronellal
Substitution: Various substituted citronellal derivatives
Scientific Research Applications
(S)-(+)-Citronellal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an insect repellent and antimicrobial agent.
Medicine: Research is being conducted on its anti-inflammatory and analgesic properties.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-(+)-Citronellal involves its interaction with various molecular targets and pathways:
Insect Repellent: It acts on the olfactory receptors of insects, disrupting their ability to locate hosts.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Citronellol: An alcohol derivative of citronellal with similar aroma and uses.
Geraniol: Another monoterpenoid with a rose-like scent, used in perfumery.
Nerol: An isomer of geraniol with similar properties.
Uniqueness of (S)-(+)-Citronellal:
Chirality: The (S)-(+)-enantiomer of citronellal has distinct olfactory properties compared to its ®-(-)-enantiomer.
Versatility: It serves as a versatile intermediate in the synthesis of various terpenoids and has multiple applications in different fields.
Properties
CAS No. |
161512-72-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3S)-3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3/t9-/m0/s1 |
InChI Key |
SSAUUPMMKRJNMJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)C(=O)C |
Canonical SMILES |
CC(CCC=C(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















